

# Technical Guide: 11 -Hydroxycedrelone (CAS 283174-18-5)

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## Compound of Interest

Compound Name: 11beta-Hydroxycedrelone

CAS No.: 283174-18-5

Cat. No.: B1150856

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## Executive Summary

11

-Hydroxycedrelone is a bioactive limonoid isolated primarily from the Meliaceae family, most notably *Toona sinensis* (Chinese Mahogany). As an oxidized derivative of the parent compound cedrelone, it retains the core tetranortriterpenoid skeleton while featuring a hydroxyl group at the C-11 position with

-stereochemistry. This structural modification influences its solubility and interaction with biological targets.

This guide synthesizes the chemical identity, isolation methodologies, and pharmacological potential of 11

-hydroxycedrelone, focusing on its role as a cytotoxic and anti-inflammatory agent.

## Part 1: Chemical Identity & Physicochemical Profile

The compound belongs to the class of ring-B-seco limonoids. Its structural integrity relies on the presence of a furan ring and an

-unsaturated ketone system in the A-ring.

## Table 1: Physicochemical Data

Property	Data
Chemical Name	11 -Hydroxycedrelone
CAS Registry Number	283174-18-5
Molecular Formula	C H O
Molecular Weight	~438.51 g/mol
Stereochemistry	11 (Hydroxyl group oriented 'up' relative to ring plane)
Physical State	White to off-white amorphous powder
Solubility	Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
Structural Class	Tetranortriterpenoid (Limonoid)
Key Functional Groups	-substituted furan ring, Enone (Ring A), Hydroxyl (C-11)

## Part 2: Natural Source & Extraction Methodology[2]

Primary Source: *Toona sinensis* (A. Juss.)<sup>[1][2][3][4]</sup> Roem. (Leaves and Bark).<sup>[1][2][5]</sup>

Secondary Sources: *Toona ciliata*, *Cedrela* species.

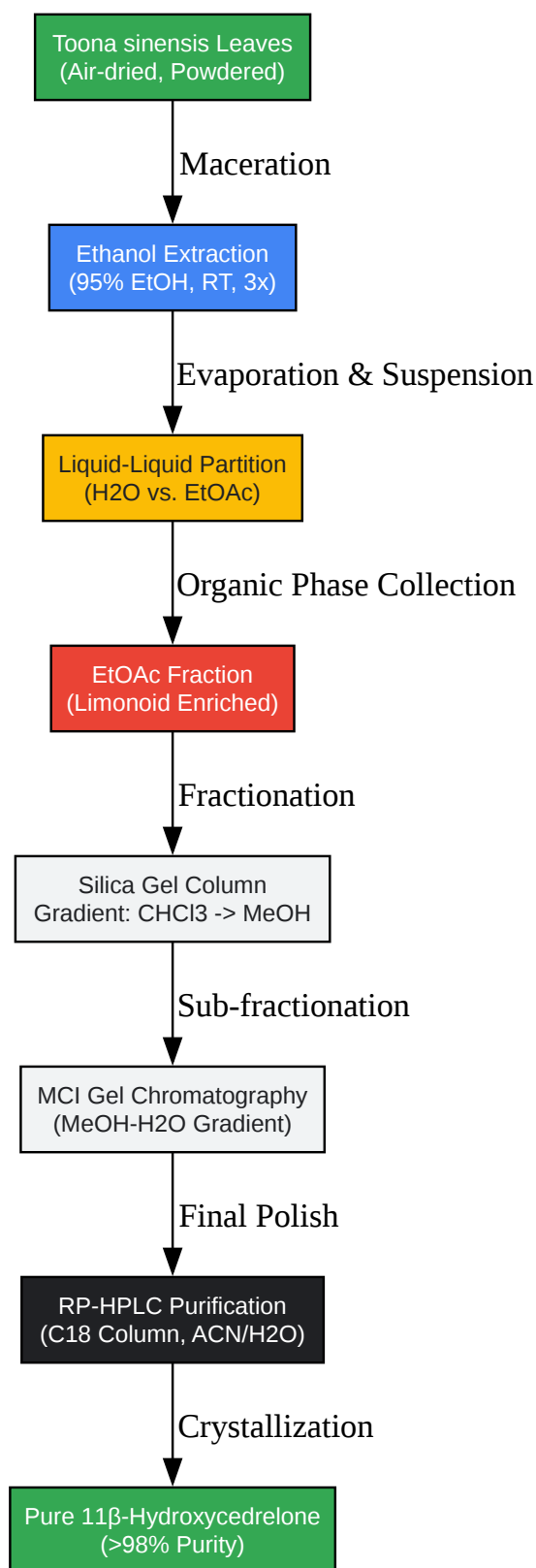
### Isolation Strategy

The isolation of 11

-hydroxycedrelone requires a polarity-guided fractionation to separate it from the abundant parent compound, cedrelone, and other polyphenols.

## Diagram 1: Extraction & Purification Workflow

The following workflow utilizes a bioassay-guided fractionation approach, standardizing the enrichment of limonoids from *Toona* species.



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Caption: Step-by-step isolation workflow for 11

-hydroxycedrelone from *Toona sinensis* leaves, utilizing polarity-based partitioning and chromatographic refinement.

## Part 3: Structural Elucidation (Spectroscopy)[2]

To validate the identity of CAS 283174-18-5, researchers must confirm the presence of the 11-OH group, which distinguishes it from Cedrelone.

### Diagnostic NMR Signals (Recommended Validation)

- <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):
  - Furan Ring: Characteristic signals at 7.40 (H-21), 7.35 (H-23), and 6.30 (H-22).
  - Enone System (Ring A): Doublet at ~7.10 (H-1) and ~5.90 (H-2).
  - H-11 (Diagnostic): A signal appearing around 4.2–4.5 ppm (multiplet or doublet of doublets), shifted downfield compared to the methylene protons in Cedrelone due to the hydroxyl group.
  - Methyl Groups: Five tertiary methyl singlets (0.8 – 1.4 ppm).
- <sup>13</sup>C NMR:
  - C-11: Signal at ~65-70 ppm (methine carbon bearing oxygen), confirming the secondary alcohol.
  - Carbonyls: Ketone signals at ~200+ ppm.

## Part 4: Pharmacological Mechanisms

Limonoids from *Toona sinensis* are potent modulators of oxidative stress and inflammation. 11

-Hydroxycedrelone shares the scaffold responsible for these activities but exhibits distinct potency due to its polarity.

### Cytotoxicity & Apoptosis

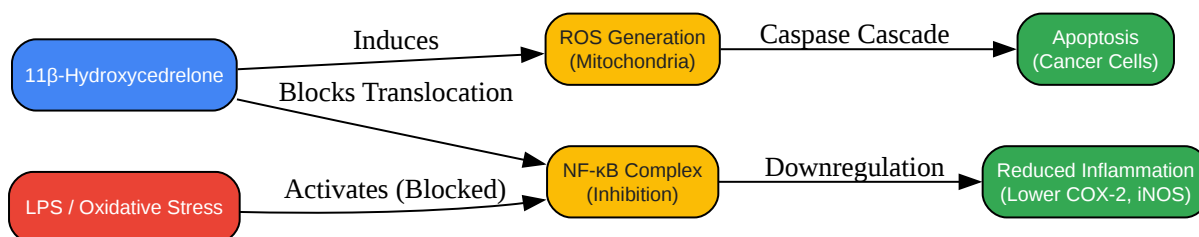
The compound acts as a cytotoxic agent against various cancer cell lines (e.g., A549 lung cancer, HL-60 leukemia).

- Mechanism: Induction of Reactive Oxygen Species (ROS) generation leading to mitochondrial membrane depolarization (loss).
- Pathway: Activation of the intrinsic apoptotic pathway (Caspase-9 Caspase-3 cleavage).

### Anti-Inflammatory Activity[2][4][5][8][9][10][11][12][13]

- Target: Inhibition of the NF- $\kappa$ B signaling pathway.
- Action: It blocks the phosphorylation of I $\kappa$ B, preventing the nuclear translocation of the p65 subunit. This suppresses the expression of pro-inflammatory cytokines (TNF- $\alpha$ , IL-6) and enzymes (COX-2, iNOS).

### Diagram 2: Pharmacological Interaction Map



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Caption: Dual mechanism of action showing ROS-mediated apoptosis in tumor cells and NF- $\kappa$ B inhibition in inflammatory contexts.

## Part 5: Experimental Protocols

### Protocol A: Cell Viability Assay (MTT/CCK-8)

Use this protocol to determine IC

values.

- Seeding: Seed A549 or HeLa cells at 10,000 cells/well in 96-well plates. Incubate for 24h.
- Treatment: Dissolve 11 $\beta$ -hydroxycedrelone in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 M) in culture medium. Ensure final DMSO < 0.1%.
- Incubation: Treat cells for 24h, 48h, and 72h.
- Labeling: Add 10  $\mu$ L of CCK-8 reagent or MTT solution (0.5 mg/mL) to each well. Incubate for 2-4h at 37°C.
- Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT, after solubilizing formazan).

- Analysis: Plot dose-response curves to calculate IC

.

## Protocol B: Western Blotting for NF- $\kappa$ B Pathway

Use this to validate anti-inflammatory mechanism.

- Lysis: Lyse treated cells using RIPA buffer containing protease/phosphatase inhibitors.
- Separation: Resolve 30  
g protein on 10% SDS-PAGE.
- Transfer: Transfer to PVDF membrane.
- Blocking: Block with 5% BSA in TBST for 1h.
- Primary Antibody: Incubate overnight at 4°C with anti-p-p65, anti-I  
B  
, and anti-COX-2.
- Detection: Use ECL chemiluminescence. Expectation: Reduced p-p65 and COX-2 levels in treated vs. LPS-control.

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